ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of piperidinecarboxylic acids This compound features a piperidine ring, a cyclopenta[b]thiophene core, and an ethyl ester functional group
Preparation Methods
The synthesis of ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step often involves the use of cyclization reactions with sulfur-containing reagents.
Amidation and esterification:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring may engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be compared with other piperidine-containing compounds, such as:
2-(1-Methylpiperidin-4-yl)ethanamine: This compound also contains a piperidine ring but lacks the thiophene and ester groups.
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its combination of the piperidine, thiophene, and ester functionalities, which confer specific reactivity and biological activity .
Properties
Molecular Formula |
C18H26N2O3S |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H26N2O3S/c1-3-23-18(22)16-13-5-4-6-14(13)24-17(16)19-15(21)11-20-9-7-12(2)8-10-20/h12H,3-11H2,1-2H3,(H,19,21) |
InChI Key |
HJFSVKOKTVDHBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCC(CC3)C |
Origin of Product |
United States |
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